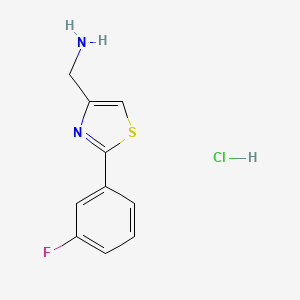

(2-(3-氟苯基)噻唑-4-基)甲胺盐酸盐

描述

2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, also known as FTZM, is a synthetic compound with potential applications in a variety of scientific research fields. FTZM is a derivative of the thiazole class of compounds, and has been studied for its biochemical and physiological effects.

科学研究应用

Antimicrobial Activity

Thiazole derivatives, including compounds like (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, have been studied for their potential as antimicrobial agents. The presence of the thiazole ring has been associated with significant antibacterial and antifungal properties. Researchers have synthesized various thiazole derivatives and evaluated their biological activities against a range of microbial strains, finding promising results in inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Research

The structural features of thiazole compounds have been linked to antitumor activities. The electron-rich nature of the thiazole ring, along with specific substituents like the 3-fluorophenyl group, can interact with various biological targets, potentially leading to anticancer effects. These interactions may inhibit the proliferation of cancer cells or interfere with pathways critical to tumor growth and survival .

Anti-inflammatory Applications

Thiazole derivatives are also explored for their anti-inflammatory properties. The modification of the thiazole ring with different substituents can lead to compounds that modulate inflammatory responses in the body. This is particularly relevant in the development of new treatments for chronic inflammatory diseases .

Antiviral Potential

The thiazole core structure has been identified as a key feature in the design of antiviral drugs. Compounds with this moiety have shown activity against various viruses by affecting viral replication or assembly processes. The 3-fluorophenyl group in particular may enhance the compound’s ability to interact with viral proteins or genetic material .

Antidiabetic Effects

Research into thiazole derivatives for antidiabetic applications has revealed that these compounds can influence glucose metabolism. They may act on enzymes or receptors involved in insulin release or glucose uptake, offering a potential therapeutic avenue for managing diabetes .

Neuroprotective Properties

Some thiazole derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compounds may protect neuronal cells from damage or death caused by various stressors, potentially slowing the progression of conditions like Parkinson’s disease .

Herbicidal Activities

The thiazole ring is also a component of certain herbicides. By altering the thiazole structure, researchers can create compounds that target specific enzymes or pathways in plants, leading to the development of novel herbicides with selective action against weeds .

Drug Design and Development

Thiazole derivatives are valuable scaffolds in drug discovery due to their versatile binding properties. The incorporation of the thiazole ring into new compounds can enhance their interaction with biological targets, improving efficacy and selectivity in drug candidates .

属性

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZDBJZEDHGHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride | |

CAS RN |

1187928-33-1 | |

| Record name | 4-Thiazolemethanamine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

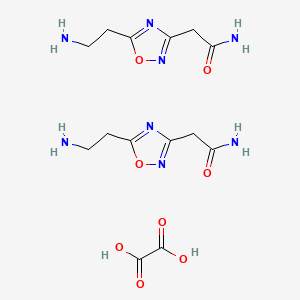

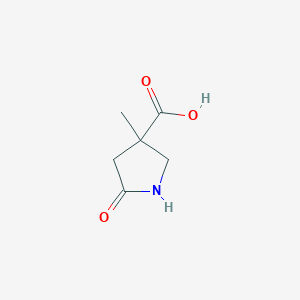

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)